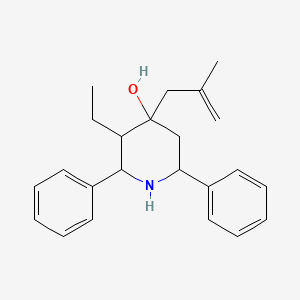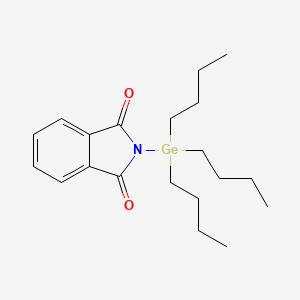
N-Tributylgermylphthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Tributylgermylphthalimide is an organogermanium compound with the chemical formula C20H31NO2Ge It is a derivative of phthalimide, where the nitrogen atom is bonded to a tributylgermyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Tributylgermylphthalimide can be synthesized through the reaction of phthalimide with tributylgermanium chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the phthalimide acting as a nucleophile and attacking the germanium center of the tributylgermanium chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Tributylgermylphthalimide undergoes various chemical reactions, including:
Oxidation: The germanium center can be oxidized to form germanium dioxide derivatives.
Reduction: The compound can be reduced to form lower oxidation state germanium compounds.
Substitution: The tributylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide derivatives.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted phthalimide derivatives depending on the nucleophile used.
Scientific Research Applications
N-Tributylgermylphthalimide has several applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Used in the development of advanced materials, including semiconductors and polymers.
Mechanism of Action
The mechanism by which N-Tributylgermylphthalimide exerts its effects involves the interaction of the germanium center with various molecular targets. The tributylgermyl group can participate in coordination chemistry, forming complexes with other molecules. This can influence the reactivity and stability of the compound, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
N-Trimethylgermylphthalimide: Similar structure but with a trimethylgermyl group instead of a tributylgermyl group.
N-Triphenylgermylphthalimide: Contains a triphenylgermyl group, offering different steric and electronic properties.
N-Tributylstannylphthalimide: Contains a tin center instead of germanium, leading to different reactivity and applications.
Uniqueness
N-Tributylgermylphthalimide is unique due to the presence of the tributylgermyl group, which imparts specific chemical properties such as increased steric bulk and unique electronic effects. These properties make it particularly useful in applications where germanium’s characteristics are desired, such as in the development of advanced materials and in organic synthesis.
Properties
CAS No. |
5892-59-1 |
|---|---|
Molecular Formula |
C20H31GeNO2 |
Molecular Weight |
390.1 g/mol |
IUPAC Name |
2-tributylgermylisoindole-1,3-dione |
InChI |
InChI=1S/C20H31GeNO2/c1-4-7-14-21(15-8-5-2,16-9-6-3)22-19(23)17-12-10-11-13-18(17)20(22)24/h10-13H,4-9,14-16H2,1-3H3 |
InChI Key |
SCTPPCZKQRMEHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Ge](CCCC)(CCCC)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


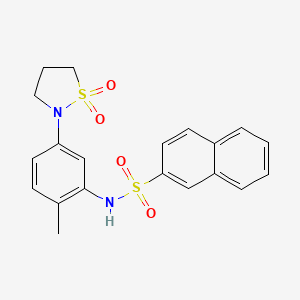
![2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane](/img/structure/B14143639.png)
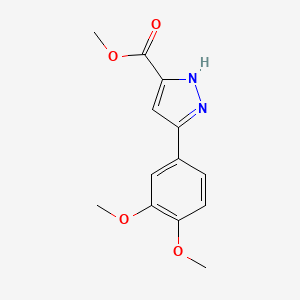
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)
![1,2-Ethanediamine, N,N'-bis[1-(2-pyridinyl)ethylidene]-](/img/structure/B14143660.png)
![1-[[4-(Trifluoromethyl)phenyl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B14143666.png)

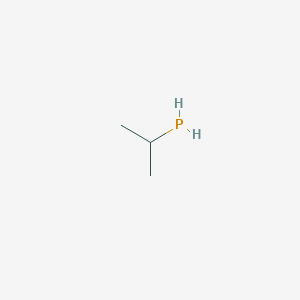


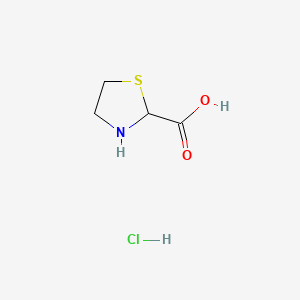
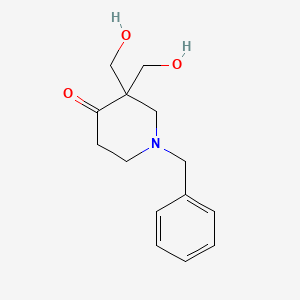
![N-Cyano-N'-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14143703.png)
